![molecular formula C7H12N2O5 B158428 gamma-Glutamylglycine CAS No. 1948-29-4](/img/structure/B158428.png)
gamma-Glutamylglycine
Overview
Description
Gamma-Glutamylglycine is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a role as a human metabolite .
Synthesis Analysis
The synthesis of gamma-Glutamylglycine involves multiple pathways. One pathway consists of two steps: first, gamma-Glu-Val is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the gamma-glutamyl group from GSH to valine by the gamma-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex. In the next step, gamma-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p .Molecular Structure Analysis
Gamma-Glutamylglycine belongs to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water .Chemical Reactions Analysis
Gamma-Glutamylglycine is involved in various chemical reactions. It is modulated in a tissue-specific manner by use in biosynthetic reactions, catabolism by the glycine cleavage system (GCS), and excretion via glycine conjugation .Physical And Chemical Properties Analysis
Gamma-Glutamylglycine has the molecular formula C7H12N2O5 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Role in Glutathione Metabolism
Gamma-Glutamylglycine plays a critical role in glutathione metabolism . Glutathione, a tri-peptide, is involved in a series of important cellular functions, such as in the storage and transport of nitric oxide, control of sulfur assimilation, protection of cells against oxidative stress, and redox regulation of gene expression . The metabolism of glutathione is mediated by the γ-glutamyl cycle , which includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Antioxidant Defense
Gamma-Glutamylglycine is involved in antioxidant defense . It plays a critical role in the protection of cells against oxidative stress . This is particularly important in the context of various physiological disorders, such as Parkinson’s disease and diabetes .
Detoxification Process
This compound also plays a role in detoxification processes . Elevated GSH levels in tumors have been associated with resistance to chemotherapy and radiotherapy and prevent the initiation of the apoptotic cascade .
Inflammation Processes
Gamma-Glutamylglycine is involved in inflammation processes . This is particularly relevant in the context of various physiological disorders .
Role in Biochemical Properties
Gamma-Glutamylglycine has unique biochemical properties . It catalyzes the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .
Biotechnological Applications
Gamma-Glutamylglycine has potential biotechnological applications . Its unique biochemical properties make it a promising candidate for various applications in different fields of biotechnology .
Biomedical Applications
In addition to its biotechnological applications, Gamma-Glutamylglycine also has potential applications in biomedicine . Its role in glutathione metabolism, antioxidant defense, detoxification, and inflammation processes make it a promising candidate for various applications in biomedicine .
Intercellular Messaging Molecules
It is conceivable that Gamma-Glutamylglycine could generate a new class of intercellular messaging molecules in response to extracellular microenvironments . This could provide insights into the significance of the preservation of γ-glutamyl peptides .
Mechanism of Action
Target of Action
Gamma-Glutamylglycine is a dipeptide that is commonly produced from polypeptides by the action of the enzyme dipeptidyl peptidase . It is known to activate G-cells found in the stomach to secrete gastrin . It also has a structure similar to gamma-aminobutyric acid (GABA), making it an excitatory amino acid receptor antagonist .
Mode of Action
Gamma-Glutamylglycine interacts with its targets, primarily the G-cells in the stomach, and triggers the secretion of gastrin . As an excitatory amino acid receptor antagonist, it may also interact with GABA receptors, potentially influencing neurotransmission .
Biochemical Pathways
Gamma-Glutamylglycine is involved in the gamma-glutamyl cycle, a critical biochemical pathway for maintaining cellular redox homeostasis . The gamma-glutamyl cycle involves the enzyme gamma-glutamyl transpeptidase (γ-GT), which cleaves the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Pharmacokinetics
The pharmacokinetics of gamma-Glutamylglycine involve its absorption and distribution within the body. Dietary proteins are digested to dipeptides and amino acids, and the dipeptides, including gamma-Glutamylglycine, are absorbed more rapidly than the amino acids because their uptake involves a separate mechanism .
Result of Action
The action of gamma-Glutamylglycine results in the secretion of gastrin from G-cells in the stomach . This can influence various digestive processes. As an excitatory amino acid receptor antagonist, it may also impact neurotransmission .
Action Environment
The action, efficacy, and stability of gamma-Glutamylglycine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of the enzymes involved in its production and degradation
Future Directions
properties
IUPAC Name |
2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIJGUBIMXQCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Glutamylglycine | |
CAS RN |
1948-29-4 | |
Record name | gamma-Glutamylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-L-.gamma.-glutamyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
ANone: The provided research doesn't directly address the material compatibility or stability of γ-Glutamylglycine under various conditions. Further research is needed to evaluate its suitability for specific applications and its behavior in different environments.
A: The provided research primarily focuses on γ-Glutamylglycine as a metabolite and product of enzymatic reactions, particularly within the gamma-glutamyl cycle. [] There isn't sufficient evidence to suggest inherent catalytic properties or direct applications of γ-Glutamylglycine itself based on these studies.
A: The provided research primarily focuses on γ-Glutamylglycine's role as a naturally occurring dipeptide within metabolic pathways. [] There isn't sufficient information to establish a comprehensive SAR profile or analyze the impact of structural modifications on its activity.
ANone: The research papers provided don't specifically address stability and formulation strategies for γ-Glutamylglycine. Further research is needed to understand its stability profile and develop suitable formulations if required for specific applications.
ANone: The research provided doesn't offer specific insights into the PK/PD profile or in vivo activity of γ-Glutamylglycine. Further investigation is necessary to elucidate its absorption, distribution, metabolism, excretion, and potential therapeutic effects.
ANone: The provided research doesn't describe studies directly investigating the therapeutic efficacy of γ-Glutamylglycine in cellular or animal models. Further research is necessary to assess its potential therapeutic benefits.
ANone: The available research doesn't provide insights into resistance mechanisms related to γ-Glutamylglycine. Further investigations are needed to assess potential resistance development and cross-resistance patterns if it were to be considered as a therapeutic agent.
ANone: The provided research doesn't present specific toxicological data for γ-Glutamylglycine. While it's a naturally occurring metabolite, comprehensive toxicological studies are essential to evaluate its safety profile, potential adverse effects, and long-term consequences.
ANone: The provided research focuses on the endogenous role of γ-Glutamylglycine and doesn't explore targeted drug delivery approaches. Further investigations are needed to assess its potential as a therapeutic agent and develop efficient delivery methods.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is commonly employed for the analysis of dipeptides like γ-Glutamylglycine. [, ] These techniques offer high sensitivity and selectivity, enabling researchers to identify and quantify these compounds in complex biological matrices.
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